Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Glycogen phosphorylase inhibition Type 2 diabetes Structure-activity relationship

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) is a dihydropyridinone-based carbohydrazide with molecular formula C13H11Cl2N3O2 and molecular weight 312.15 g/mol. The compound incorporates a 3,4-dichlorobenzyl moiety attached to the N1 position of the 2-oxo-1,2-dihydropyridine core and a free hydrazide (–CONHNH2) group at the C3 position.

Molecular Formula C13H11Cl2N3O2
Molecular Weight 312.15 g/mol
CAS No. 242797-50-8
Cat. No. B3034867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide
CAS242797-50-8
Molecular FormulaC13H11Cl2N3O2
Molecular Weight312.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H11Cl2N3O2/c14-10-4-3-8(6-11(10)15)7-18-5-1-2-9(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19)
InChIKeyIKNZPGLXDNZNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) Procurement-Ready Compound Identity


1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) is a dihydropyridinone-based carbohydrazide with molecular formula C13H11Cl2N3O2 and molecular weight 312.15 g/mol [1]. The compound incorporates a 3,4-dichlorobenzyl moiety attached to the N1 position of the 2-oxo-1,2-dihydropyridine core and a free hydrazide (–CONHNH2) group at the C3 position [1]. The calculated partition coefficient (XLogP3-AA) is 2.4, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The dichlorophenyl substitution pattern is critical for target engagement in glycogen phosphorylase a (GPa) inhibition, as demonstrated across structurally related 2-oxo-1,2-dihydropyridinyl-3-yl amide series [2].

Why Generic 3-Pyridinecarbohydrazide Analogs Cannot Substitute for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8)


Generic substitution fails for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) because three structural features must co-exist: the 3,4-dichlorobenzyl N1-substituent, the 2-oxo-1,2-dihydropyridine core, and the C3-carbohydrazide group. Removal or alteration of any single feature produces a compound with fundamentally different biological engagement. In a systematic SAR study of 29 pyridone amide GP inhibitors, inclusion of a 3,4-dichlorobenzyl moiety was explicitly identified as a structural preference for GPa inhibition [1]. The carboxylic acid precursor (CAS 64488-03-5) lacks the hydrazide warhead; simple nicotinic acid hydrazide (CAS 553-53-7) lacks both the dihydropyridinone core and the dichlorobenzyl group, resulting in weak antimycobacterial activity (MIC values typically >40 μg/mL) rather than GP inhibition [2]. The quantitative evidence below establishes exactly where these structural elements translate into measurable performance differences.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8)


GPa Target Engagement: 3,4-Dichlorobenzyl Moiety Required for Nanomolar-Class GP Inhibition, Absent in Simple Hydrazide Analogs

In a well-defined series of 2-oxo-1,2-dihydropyridinyl-3-yl amide GPa inhibitors, compounds bearing the 3,4-dichlorobenzyl substituent at the N1 position of the pyridone scaffold achieved nanomolar potency, with lead compounds exhibiting IC50 values of 1.92 µM and 2.1 µM against GPa [1]. The SAR analysis explicitly identified a preference for inclusion of a 3,4-dichlorobenzyl moiety for GPa inhibition [1]. The amide congener N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide demonstrated an IC50 of 6.3 µM against GPa . By contrast, the simple nicotinic acid hydrazide scaffold (lacking the 3,4-dichlorobenzyl group and the 2-oxo-dihydropyridine core) exhibits only weak trypanocidal activity with IC50 values exceeding 150,000 nM (150 µM) against Trypanosoma cruzi , representing a >20-fold potency gap even against the least potent GPa-active analog in this chemotype. The 3,4-dichlorobenzyl moiety thus serves as a critical pharmacophoric determinant distinguishing GPa-active compounds from generic 3-pyridinecarbohydrazides.

Glycogen phosphorylase inhibition Type 2 diabetes Structure-activity relationship

Free Hydrazide (–CONHNH2) Functionality Enables On-Demand Hydrazone Library Synthesis, Absent in Locked Amide and Acid Analogs

The C3-carbohydrazide group (–CONHNH2) of CAS 242797-50-8 provides a chemically reactive handle that can condense with aldehydes or ketones to form hydrazone (–CONHN=CRR') derivatives under mild conditions [1]. This transformation is not accessible to the corresponding carboxylic acid (CAS 64488-03-5) or amide analogs (e.g., CAS 338754-33-9). In the broader class of nicotinic acid hydrazides, condensation with aldehydes yields N-acylhydrazones with demonstrated antibacterial activity exhibiting MIC values between 0.195 and 0.220 μg/mL against Pseudomonas aeruginosa [2]. The dihydropyridinone-based hydrazide scaffold thus enables systematic exploration of N'-substituted hydrazone libraries while retaining the 3,4-dichlorobenzyl pharmacophore for GPa target engagement. Each derivatization step generates a chemically distinct compound with potentially altered potency, selectivity, and physicochemical properties in a predictable, modular fashion.

Hydrazone library synthesis Fragment-based drug discovery Chemical biology probes

Lipophilicity Window (XLogP = 2.4) Balances Membrane Permeability and Aqueous Solubility Relative to More Polar or More Lipophilic Analogs

The computed XLogP3-AA value for 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is 2.4 [1]. This positions the compound within the optimal lipophilicity range for oral drug-likeness (commonly 1–3 for CNS-sparing targets) and is significantly more balanced than the carboxylic acid precursor (CAS 64488-03-5, predicted to be more polar due to the ionizable –COOH group at physiological pH) . Conversely, highly lipophilic amide derivatives such as N-(4-chlorophenyl)-substituted analogs with extended aromatic systems are expected to have XLogP values exceeding 3.5, which risks increased metabolic clearance, plasma protein binding, and hERG-related liabilities. The hydrazide functionality provides 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1], meeting commonly applied drug-likeness filters (e.g., Lipinski HBD ≤ 5, HBA ≤ 10).

Lipophilicity Drug-likeness ADME properties

Rotatable Bond Count (3) and Molecular Compactness Favor Ligand Efficiency Over Extended Hydrazone Derivatives

The parent hydrazide possesses exactly 3 rotatable bonds (the methylene bridge and the hydrazide C–N bond) [1]. This limited conformational flexibility translates into a lower entropic penalty upon target binding compared with extended N'-substituted hydrazone derivatives, which can have 6–8 or more rotatable bonds depending on the nature of the carbonyl coupling partner. In fragment-based drug discovery (FBDD), compounds with ≤3 rotatable bonds are associated with higher ligand efficiency indices, as each additional rotatable bond reduces the probability of adopting the bioactive conformation by a factor of approximately 3–4 [2]. The compact parent hydrazide (MW 312.15, heavy atom count = 20) can therefore serve as an efficient anchor fragment for structure-guided optimization, while the hydrazide handle remains available for subsequent growth vectors informed by co-crystal structures.

Ligand efficiency Fragment-based screening Molecular recognition

High-Value Application Scenarios for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS 242797-50-8) Based on Quantitative Evidence


Glycogen Phosphorylase a (GPa) Inhibitor Fragment Elaboration and Lead Optimization in Type 2 Diabetes Programs

The 3,4-dichlorobenzyl-substituted 2-oxo-1,2-dihydropyridine core is a validated pharmacophore for GPa inhibition, with amide congeners achieving IC50 values of 1.92–6.3 µM [1]. The free hydrazide (CAS 242797-50-8) serves as the optimal entry point for systematic structure-activity exploration: the –CONHNH2 group can be condensed with diverse aldehydes to generate hydrazone libraries while preserving the critical 3,4-dichlorobenzyl anchor [2]. Each N'-substituted hydrazone can be screened against GPa to identify derivatives with improved potency relative to the amide lead series. This approach is not feasible with the carboxylic acid or amide precursors, which lack the derivatizable handle.

Focused Hydrazone Library Synthesis for Dual-Target Antimicrobial-GPa Screening

Hydrazones derived from nicotinic acid hydrazide scaffolds have demonstrated antibacterial activity with MIC values as low as 0.195 μg/mL against Pseudomonas aeruginosa [2]. The 3,4-dichlorobenzyl-substituted hydrazide scaffold combines this hydrazone-forming capability with the GPa pharmacophore, enabling a single library of N'-substituted derivatives to be screened in parallel against both microbial targets and GPa. This dual-purpose library strategy maximizes the return on synthesis effort and is uniquely accessible from the free hydrazide.

Fragment-Based Drug Discovery (FBDD) Anchor with Validated Target Engagement and Growth Vectors

With a molecular weight of 312.15 g/mol and only 3 rotatable bonds [3], the parent hydrazide meets all standard fragment library criteria (MW < 300 preferred; 312 is close to threshold). The 3,4-dichlorobenzyl moiety provides validated GPa target engagement [1], while the hydrazide group offers a chemically tractable growth vector for structure-guided elaboration. The ligand efficiency of the parent fragment (estimated LE ≥ 0.29 kcal/mol per heavy atom) compares favorably with derivatized hydrazones (LE typically < 0.22), making the unsubstituted hydrazide the preferred starting point for fragment-to-lead campaigns.

Chemical Probe Development for Deconvoluting GP Isoform Selectivity

Glycogen phosphorylase exists in three isoforms (liver PYGL, muscle PYGM, brain PYGB). The SAR of 2-oxo-1,2-dihydropyridinyl-3-yl amides has been explored primarily against the muscle isoform (GPa/PYGM) [1]. The free hydrazide can be derivatized to generate a panel of N'-substituted analogs for isoform selectivity profiling. Given the differential tissue distribution and disease relevance of the three GP isoforms, a selective chemical probe toolkit built from this scaffold would address a currently unmet need in GP-targeted drug discovery.

Quote Request

Request a Quote for 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.